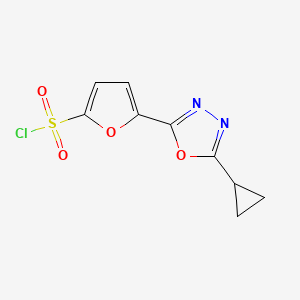

5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride

描述

属性

IUPAC Name |

5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O4S/c10-17(13,14)7-4-3-6(15-7)9-12-11-8(16-9)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNQWUGGVALTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3=CC=C(O3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of sulfonyl chlorides such as 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride typically involves the chlorosulfonation of the corresponding sulfonic acid or sulfonate precursor. The key synthetic steps generally include:

- Construction of the 1,3,4-oxadiazole ring with the cyclopropyl substituent.

- Attachment of the oxadiazole moiety to the furan ring.

- Introduction of the sulfonyl chloride group at the 2-position of the furan ring.

Preparation of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is commonly synthesized via cyclization of acyl hydrazides with carboxylic acid derivatives or their equivalents. For the cyclopropyl-substituted oxadiazole:

- A cyclopropyl-substituted acyl hydrazide is prepared.

- It undergoes cyclodehydration with appropriate reagents (e.g., phosphorus oxychloride or dehydrating agents) to form the 1,3,4-oxadiazole ring.

Attachment to the Furan Ring

The oxadiazole ring is linked to the furan ring via a carbon-carbon bond at the 5-position of the oxadiazole and the 5-position of the furan ring. This can be achieved through:

- Cross-coupling reactions such as Suzuki or Stille coupling if appropriate halogenated intermediates are used.

- Direct substitution reactions if activated intermediates are available.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride group at the 2-position of the furan ring is introduced by chlorosulfonation of the corresponding furan derivative:

- Starting from 5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonic acid or sulfonate.

- Reaction with chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) converts the sulfonic acid group to the sulfonyl chloride.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxadiazole ring formation | Cyclopropyl acyl hydrazide, POCl3 or SOCl2 | Cyclodehydration under reflux |

| Coupling to furan ring | Palladium catalyst, base, halogenated furan | Suzuki or Stille cross-coupling |

| Sulfonyl chloride formation | Chlorosulfonic acid or thionyl chloride | Low temperature control, inert atmosphere |

Research Findings and Optimization

- The cyclodehydration step to form the oxadiazole ring is sensitive to temperature and reagent stoichiometry; excessive heat can lead to decomposition.

- Cross-coupling reactions require careful choice of ligands and bases to maximize yield and minimize side reactions.

- Chlorosulfonation is typically performed under controlled temperature (0–5 °C) to prevent over-chlorination or degradation of the sensitive furan and oxadiazole rings.

- Purification is usually achieved by recrystallization or chromatography due to the compound's sensitivity.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of cyclopropyl acyl hydrazide | Starting acid, hydrazine hydrate | Acyl hydrazide intermediate |

| 2 | Cyclodehydration to oxadiazole | POCl3 or SOCl2, reflux | 5-cyclopropyl-1,3,4-oxadiazole |

| 3 | Coupling to furan | Pd catalyst, base, halogenated furan | Oxadiazole-furan intermediate |

| 4 | Chlorosulfonation | ClSO3H or SOCl2, 0–5 °C | Target sulfonyl chloride compound |

化学反应分析

Types of Reactions

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Cycloaddition Reactions: The cyclopropyl and oxadiazole rings can participate in cycloaddition reactions, expanding the compound’s utility in organic synthesis.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Catalysts: Transition metal catalysts such as palladium or copper may be used in cycloaddition reactions.

Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

科学研究应用

Chemistry

In chemistry, 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical similarities and differences between 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride and related compounds:

Critical Analysis

Core Heterocycle Differences: The target compound’s furan-oxadiazole system contrasts with thiophene-based analogues (e.g., 1287752-72-0) and triazolo-thiadiazole derivatives (e.g., ).

Substituent Effects :

- The cyclopropyl group on the oxadiazole ring introduces steric hindrance and electron-withdrawing effects, which may modulate the sulfonyl chloride’s reactivity. In contrast, trifluoromethyl (1287752-72-0) and nitrophenyl groups () enhance lipophilicity and antimicrobial potency.

Biological Activity :

- While triazolo-thiadiazoles () exhibit direct antimicrobial effects, sulfonyl chlorides like 1283030-47-6 are primarily synthetic intermediates. Their bioactivity likely depends on downstream modifications (e.g., coupling with amines to form sulfonamides).

Synthetic Utility :

- The target compound’s sulfonyl chloride group enables rapid derivatization, whereas carboxamide-thiophene derivatives (1452182-35-2) require additional activation steps for functionalization .

生物活性

5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, and pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 1,3,4-oxadiazole ring and a furansulfonyl chloride moiety. The unique structure contributes to its diverse biological activities, including interactions with various enzymes and proteins.

Research indicates that this compound plays a significant role in biochemical reactions. It interacts with enzymes involved in oxidative stress responses and metabolic pathways, acting as a hydrogen bond acceptor. This interaction facilitates binding with biomolecules such as proteins and nucleic acids, influencing enzyme activity and potentially leading to inhibition or activation of specific biochemical pathways .

Cellular Effects

The compound exhibits diverse effects on cellular processes:

- Cell Signaling : It modulates signaling pathways related to oxidative stress and inflammation.

- Gene Expression : Interactions with transcription factors can alter gene expression profiles.

- Metabolism : The compound affects metabolic enzymes' activity, impacting cellular energy production and utilization .

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

Antibacterial Activity

Studies have demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The compound's structure allows it to disrupt bacterial cell functions effectively .

Enzyme Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease . In vitro studies reported IC50 values indicating strong inhibitory effects compared to standard reference compounds. For instance, some derivatives exhibited IC50 values as low as 0.63 µM for urease inhibition .

Case Studies

Recent investigations have focused on synthesizing derivatives of the oxadiazole core to enhance biological activity:

- Synthesis of Oxadiazole Derivatives : A series of compounds were synthesized featuring the oxadiazole nucleus, evaluated for their antibacterial and enzyme inhibitory activities.

- BSA Binding Studies : Fluorescence quenching experiments demonstrated the binding affinity of these compounds to bovine serum albumin (BSA), indicating their potential pharmacokinetic properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antibacterial Activity | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |

|---|---|---|---|

| This compound | Moderate to Strong | 0.63 | 2.14 |

| 1-(4-Chlorophenyl)sulfonamide derivative | Moderate | 21.25 | Not evaluated |

| Piperidine derivatives | Weak | Not applicable | Not applicable |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride?

- Methodology : The sulfonyl chloride group is typically introduced by reacting the corresponding sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. For example, 5-(1,3-oxazol-5-yl)thiophene-2-sulfonic acid reacts with SOCl₂ to yield the sulfonyl chloride derivative . For the oxadiazole core, cyclization of acid hydrazides with carboxylic acids using dehydrating agents (e.g., POCl₃) is common . A multi-step approach may involve synthesizing the oxadiazole ring first, followed by sulfonation and chlorination.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify protons and carbons associated with the cyclopropyl group (e.g., δ ~0.5–2.0 ppm for cyclopropyl protons) and furan ring (aromatic protons at δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated m/z for C₉H₆ClN₂O₃S₂: 313.5 g/mol) and fragmentation patterns.

- IR Spectroscopy : Detect sulfonyl chloride S=O stretching (~1350–1400 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹) .

Q. What are the key structural features influencing its reactivity?

- The sulfonyl chloride group is highly electrophilic, making it reactive toward nucleophiles (e.g., amines, alcohols). The cyclopropyl group introduces steric constraints, while the oxadiazole and furan rings contribute π-π stacking potential in biological interactions .

Advanced Research Questions

Q. How can reaction kinetics be studied for sulfonation and cyclopropane ring stability under varying conditions?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy or HPLC to monitor reaction rates of sulfonic acid conversion to sulfonyl chloride at different temperatures/pH levels.

- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess cyclopropane ring degradation under heat .

Q. What computational methods are suitable for predicting biological target interactions?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., Rho kinase) or receptors. The oxadiazole and furan moieties may interact with hydrophobic pockets, while the sulfonyl group forms hydrogen bonds.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .

Q. How can contradictory bioactivity data between analogs be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) on potency. For example, cyclopropyl derivatives may exhibit enhanced membrane permeability due to reduced steric bulk .

- Enzyme Inhibition Assays : Test inhibitory activity against targets like α-glycosidase or lipoxygenase using fluorogenic substrates .

Key Considerations for Experimental Design

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the compound.

- Toxicity Handling : Sulfonyl chlorides are moisture-sensitive; reactions should be conducted under anhydrous conditions with proper ventilation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。